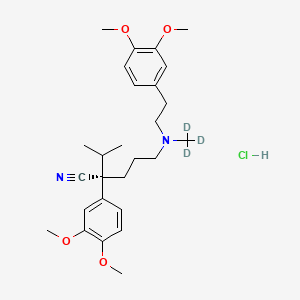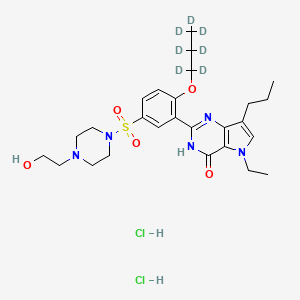
(S)-(-)-Verapamil-d3Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-Verapamil-d3Hydrochloride is a deuterated form of the well-known calcium channel blocker, Verapamil. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Verapamil itself is widely used in the treatment of cardiovascular diseases, such as hypertension and angina.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Verapamil-d3Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Condensation: Formation of the Verapamil backbone through a series of condensation reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Raw Material Sourcing: Procurement of high-purity deuterated precursors.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like crystallization, distillation, and chromatography to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(-)-Verapamil-d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Verapamil-d3Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Verapamil in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used in mass spectrometry to differentiate between labeled and unlabeled compounds.
Medical Research: Investigated for its potential effects on various cardiovascular conditions and its interactions with other drugs.
Wirkmechanismus
The mechanism of action of (S)-(-)-Verapamil-d3Hydrochloride is similar to that of Verapamil. It works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Decreased Heart Rate: Slowing down the heart rate, which helps in managing arrhythmias.
Reduced Cardiac Workload: Lowering the oxygen demand of the heart, which is beneficial in angina.
Vergleich Mit ähnlichen Verbindungen
Verapamil: The non-deuterated form, widely used in clinical settings.
Diltiazem: Another calcium channel blocker with similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.
Uniqueness: (S)-(-)-Verapamil-d3Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C27H39ClN2O4 |
|---|---|
Molekulargewicht |
494.1 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3; |
InChI-Schlüssel |
DOQPXTMNIUCOSY-OVEJCBMJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)


![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)




![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)


![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

